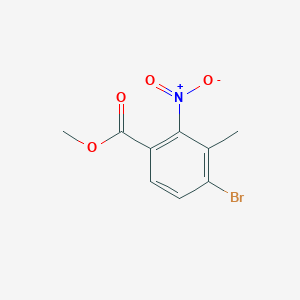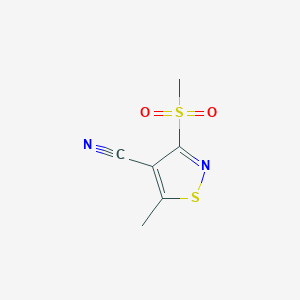
Methyl 4-bromo-3-methyl-2-nitrobenzoate
Übersicht
Beschreibung
“Methyl 4-bromo-3-methyl-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is an intermediate in the synthesis of anti-inflammatory drugs .
Synthesis Analysis
The synthesis of “this compound” involves a nitration process . The nitration of methyl benzoate is a regioselective process that predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” is almost planar . It has an average mass of 260.042 Da and a monoisotopic mass of 258.947998 Da .Physical And Chemical Properties Analysis
“this compound” is a white to pale yellow to brown crystal or powder . It has a predicted boiling point of 320.9±22.0 °C and a predicted density of 1.673±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Synthesis Applications
The synthesis of 3-Methyl-4-nitrobenzoic acid through catalytic oxidation demonstrates the potential utility of related compounds in synthesizing complex organic molecules. The process employs molecular oxygen catalyzed by cobalt acetate, with sodium bromide acting as a co-catalyst, highlighting the role of brominated intermediates in facilitating such reactions. This method could be analogous to pathways involving Methyl 4-bromo-3-methyl-2-nitrobenzoate, suggesting its utility in synthesizing nitrobenzoic acid derivatives through similar catalytic processes (Yueqin Cai & Qiu Shui, 2005).
Intermediate in Synthesis
Hydrogen Bonding and Crystal Structure
Research on hydrogen-bonded structures of similar compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate provides insights into the potential applications of this compound in crystallography and material science. Understanding the hydrogen-bonding patterns and polarized structures in these compounds can inform the design and synthesis of new materials with desired physical and chemical properties (J. Portilla et al., 2007).
Genotoxic Impurity Detection
The development and validation of an HPLC method for detecting genotoxic impurities in pharmaceutical substances illustrate the analytical applications of similar compounds. Methyl 2-(bromomethyl)-4-nitrobenzoate, closely related to this compound, is identified as a genotoxic impurity, underscoring the importance of such compounds in ensuring drug safety and compliance with regulatory standards (Kishore Gaddam et al., 2020).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that nitrobenzoates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitrobenzoates are often involved in multistep synthesis processes, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It’s known that the compound is soluble in toluene , which could potentially influence its bioavailability.
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-3-methyl-2-nitrobenzoate. For instance, the compound’s solubility in toluene suggests that its action could be influenced by the presence of organic solvents. Additionally, its stability may be affected by storage conditions .
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXNVOYCIFVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839156 | |
| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
821773-44-8 | |
| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)


![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)
